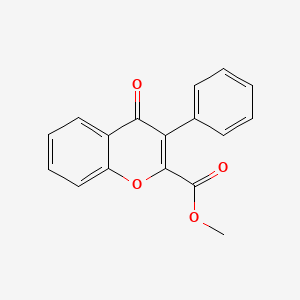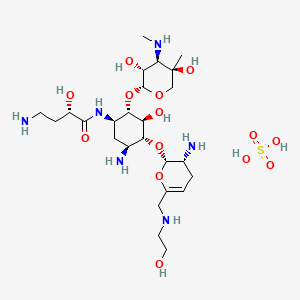
Methyl 1-aminoisoquinoline-6-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl 1-aminoisoquinoline-6-carboxylate” is represented by the formula C11H10N2O2. This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, isoquinoline derivatives are known to participate in various chemical reactions. For instance, they can undergo dehydrogenative coupling, and their N-oxides can be deoxygenated using visible light .Wirkmechanismus
The mechanism of action of Methyl 1-aminoisoquinoline-6-carboxylate is not well understood, but it is believed to act as a modulator of protein-protein interactions. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transcription factors, and to modulate their activity. This makes this compound a potentially valuable tool for studying the function of proteins and for identifying new drug targets.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including kinases and phosphatases, and to modulate the activity of certain receptors, including G protein-coupled receptors. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potentially valuable therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 1-aminoisoquinoline-6-carboxylate in lab experiments is its versatility. This compound can be used in a variety of research applications, including drug discovery, chemical biology, and medicinal chemistry. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 1-aminoisoquinoline-6-carboxylate. One area of research is in the development of new drugs based on the structure of this compound. Another area of research is in the identification of new protein targets for this compound, which could lead to the development of new therapeutic agents. Additionally, research could be focused on understanding the mechanism of action of this compound, which could lead to a better understanding of the function of proteins and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Methyl 1-aminoisoquinoline-6-carboxylate has a wide range of potential applications in scientific research. One of the most promising areas of research is in drug discovery, where this compound can be used as a starting point for the synthesis of novel drugs. This compound has also been used in chemical biology, where it can be used to study the interactions between proteins and small molecules. Additionally, this compound has been used in medicinal chemistry, where it can be used to synthesize new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
methyl 1-aminoisoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGDSNCHGKUQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




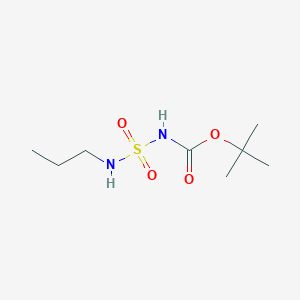
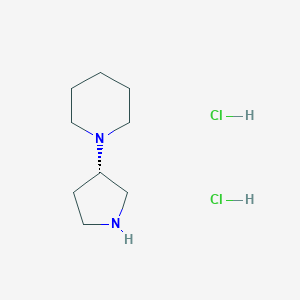
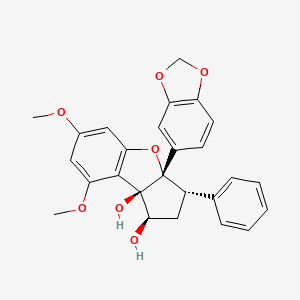

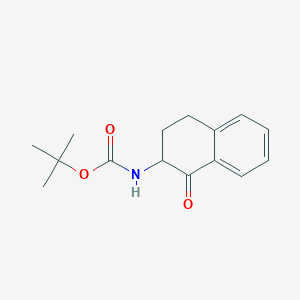
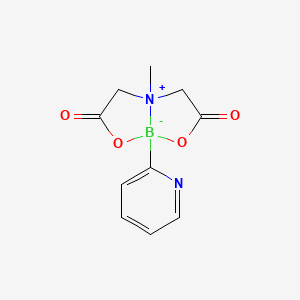
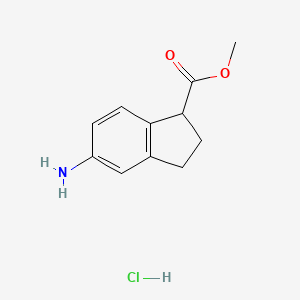
![Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1430800.png)
